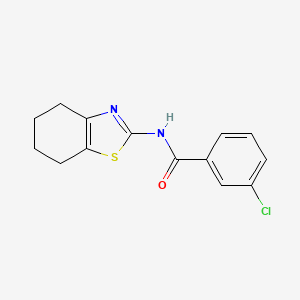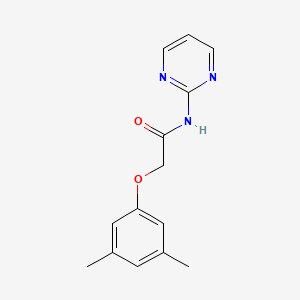
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide, also known as DPY-30, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPY-30 belongs to the class of pyrimidine-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.
Mecanismo De Acción
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide acts as a scaffold protein that interacts with various chromatin-modifying enzymes, including histone acetyltransferases and methyltransferases. Its interaction with these enzymes leads to the regulation of gene expression and chromatin modification, which plays a crucial role in various cellular processes.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has been found to regulate gene expression and chromatin modification, which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis. It has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide in laboratory experiments include its high yield synthesis method and its potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide include understanding its role in epigenetic regulation, its potential applications in cancer research, and the development of new compounds based on its structure. Further studies are also needed to understand its mechanism of action and potential side effects, as well as its potential as a drug candidate for various diseases.
In conclusion, 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research make it an exciting area of study for scientists.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide involves the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate, followed by the reaction with 2-aminopyrimidine. The resulting compound is then treated with acetic anhydride and triethylamine to obtain 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide in high yields.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has been studied for its potential applications in various fields of scientific research. It has been found to play a crucial role in regulating gene expression and chromatin modification, making it a promising candidate for epigenetic studies. 2-(3,5-dimethylphenoxy)-N-2-pyrimidinylacetamide has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-11(2)8-12(7-10)19-9-13(18)17-14-15-4-3-5-16-14/h3-8H,9H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQLNHUKVAWHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-pyrimidin-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B5811631.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
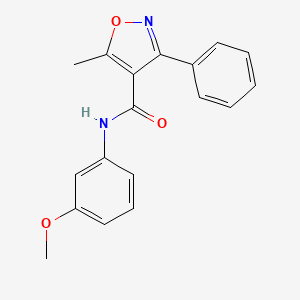
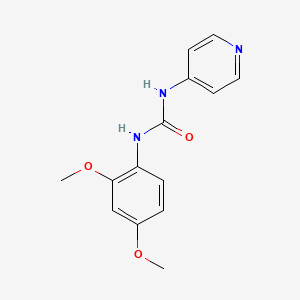
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)

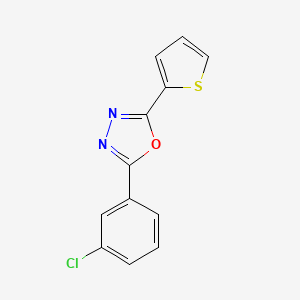
![3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5811669.png)
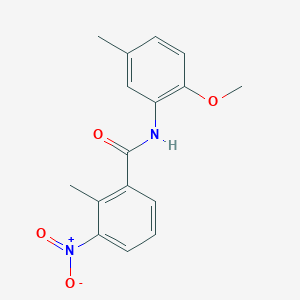

![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
